![molecular formula C23H21BrClN5O2 B2559693 9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 921077-14-7](/img/structure/B2559693.png)
9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Description
9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C23H21BrClN5O2 and its molecular weight is 514.81. The purity is usually 95%.
BenchChem offers high-quality 9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism in Nucleic Acid Bases
Research on the tautomerism of purine and pyrimidine bases provides insights into the molecular interactions and stability of nucleic acids in different environments, which could be relevant for designing compounds with specific biological activities or understanding mutation processes (Person et al., 1989).
Regioselectivity in Bromination
A study on the regioselectivity in the free radical bromination of dimethylpyridines might offer insights into the chemical synthesis and modifications of heterocyclic compounds, potentially relevant for the synthesis of the compound (Thapa et al., 2014).
Bioactive Fused Heterocycles as Enzyme Inhibitors
A comprehensive review on the medicinal activities of heterocycles as purine-utilizing enzyme inhibitors highlights the significance of such structures in developing therapies for diseases like malaria, cancer, and autoimmune disorders (Chauhan & Kumar, 2015).
Synthesis of Bromobiphenyl Compounds
The practical synthesis of bromobiphenyl derivatives, which are key intermediates in manufacturing anti-inflammatory materials, may inform the synthesis or functional applications of the compound (Qiu et al., 2009).
Environmental Impact of Brominated Compounds
Studies on the environmental fate and impact of brominated compounds, such as flame retardants, could provide context for assessing the environmental implications of synthesizing and using the compound (Zuiderveen et al., 2020).
properties
IUPAC Name |
9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrClN5O2/c1-14-11-28(18-9-5-16(24)6-10-18)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-3-7-17(25)8-4-15/h3-10,14,19-20,22,26H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPGTUVXVKIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(NC2N(C1)C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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